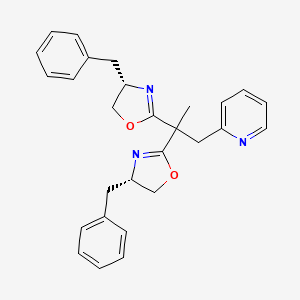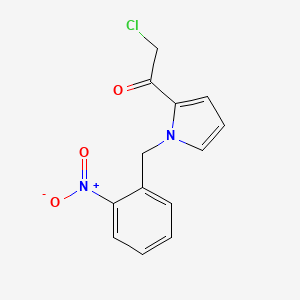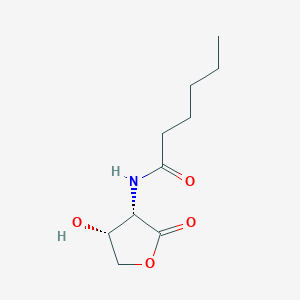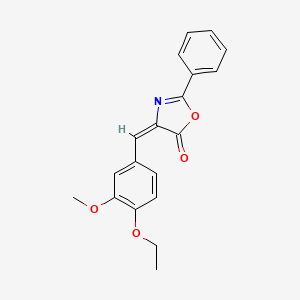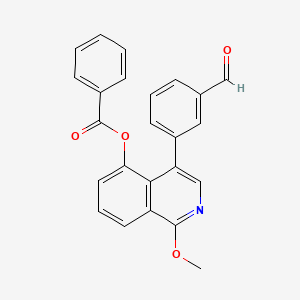
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxyisoquinoline moiety and a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the formylphenyl intermediate: This step involves the formylation of a phenyl ring using reagents such as formyl chloride or formic acid in the presence of a catalyst.
Coupling with methoxyisoquinoline: The formylphenyl intermediate is then coupled with methoxyisoquinoline through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Esterification: The final step involves the esterification of the coupled product with benzoic acid or its derivatives to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyisoquinoline moiety can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate include:
3-Formylphenyl benzoate: Lacks the methoxyisoquinoline moiety, making it less complex and potentially less active in biological systems.
4-Formylphenylboronic acid: Contains a boronic acid group instead of a benzoate ester, which can alter its reactivity and applications.
Methyl 4-(3-formylphenyl)benzoate: Similar structure but with a methyl ester instead of a benzoate ester, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Número CAS |
651030-48-7 |
|---|---|
Fórmula molecular |
C24H17NO4 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
[4-(3-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-28-23-19-11-6-12-21(29-24(27)17-8-3-2-4-9-17)22(19)20(14-25-23)18-10-5-7-16(13-18)15-26/h2-15H,1H3 |
Clave InChI |
OANVWIQWMJGHHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


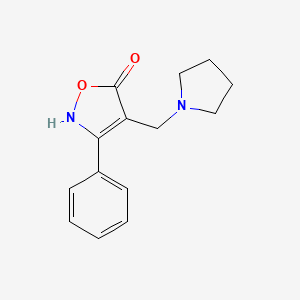
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
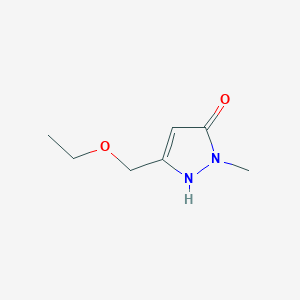
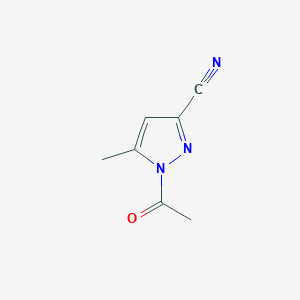
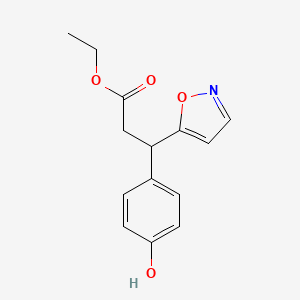
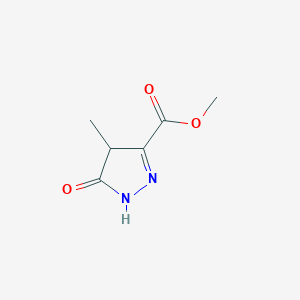
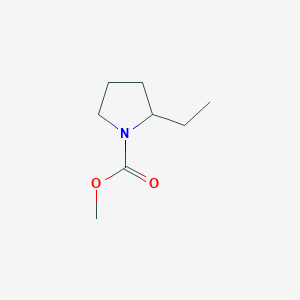
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
